Comparative Antiproliferative Potency of MX107 vs. MX106 in TNBC Cells
In a direct head-to-head comparison, MX107 demonstrated lower antiproliferative potency against MDA-MB-231 TNBC cells compared to its close structural analog MX106. This quantitative difference underscores the impact of minor structural variations on the hydroxyquinoline scaffold's cellular efficacy [1].
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | 3.1 µM |
| Comparator Or Baseline | MX106 (2.2 µM) |
| Quantified Difference | 1.4-fold less potent |
| Conditions | MDA-MB-231 triple-negative breast cancer cells, 24-hour treatment, CCK-8 assay |
Why This Matters
This direct comparator data allows researchers to select the optimal tool molecule from the hydroxyquinoline series for their specific assay sensitivity and target engagement requirements.
- [1] Wang, W., et al. (2018). Figure 1: Survivin inhibitors MX106 and MX107 synergize with genotoxic treatments in suppressing tumor cell growth. Journal of Pharmacology and Experimental Therapeutics. View Source
